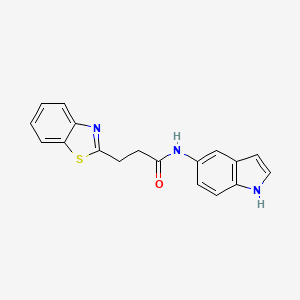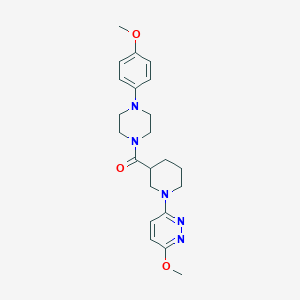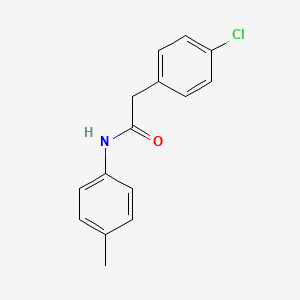
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a complex organic compound that belongs to the quinazolinone and thiazole families This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a fluoro and methyl group, and an acetamide linkage to a thiazole ring substituted with a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride.
Introduction of Fluoro and Methyl Groups: Fluorination and methylation can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling of Quinazolinone and Thiazole: The final step involves coupling the quinazolinone core with the thiazole ring through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis steps to accommodate large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluoro and methyl groups on the quinazolinone core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones from the thiazole ring.
Reduction Products: Hydroxyquinazolinone derivatives.
Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving quinazolinone and thiazole derivatives. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
Medically, 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide could be explored for its potential as a therapeutic agent. Compounds with similar structures have shown activity against various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to the presence of the thiazole and thiophene rings.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors. The quinazolinone core could inhibit enzyme activity by mimicking natural substrates, while the thiazole ring could enhance binding affinity through additional interactions.
相似化合物的比较
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the fluoro and methyl groups, potentially resulting in different biological activity.
N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide: Lacks the quinazolinone core, which may affect its overall reactivity and applications.
6-fluoro-2-methyl-4-oxoquinazoline: A simpler structure that may not offer the same versatility in reactions and applications.
Uniqueness
The uniqueness of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide lies in its combined structural features, which provide a balance of reactivity and stability. The presence of both quinazolinone and thiazole rings, along with the fluoro and methyl substitutions, makes it a compound of interest for various scientific investigations.
属性
分子式 |
C18H13FN4O2S2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13FN4O2S2/c1-10-20-13-5-4-11(19)7-12(13)17(25)23(10)8-16(24)22-18-21-14(9-27-18)15-3-2-6-26-15/h2-7,9H,8H2,1H3,(H,21,22,24) |
InChI 键 |
FNWNMJGNFXVVGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC(=CS3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10978249.png)
![(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10978260.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide](/img/structure/B10978271.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10978291.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10978296.png)

![N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10978298.png)
![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10978306.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10978310.png)

![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,3-diphenylpropyl)propanamide](/img/structure/B10978321.png)
![N,N'-bis[4-(dimethylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B10978326.png)
